molecular formula C16H22OSi B15166860 Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- CAS No. 200120-09-8

Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-

Cat. No.: B15166860
CAS No.: 200120-09-8
M. Wt: 258.43 g/mol
InChI Key: ULUWXAJUPLHRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- is an organosilicon compound characterized by the presence of a silane group attached to a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- typically involves the reaction of a naphthalene derivative with a silane reagent under controlled conditions. One common method includes the use of a platinum-catalyzed hydrosilylation reaction, where the naphthalene derivative is reacted with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane group to a silane hydride.

    Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane hydrides.

    Substitution: Various substituted silane derivatives depending on the nucleophile used.

Scientific Research Applications

Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- has several applications in scientific research:

    Biology: Potential use in the development of silane-based biomaterials for medical applications.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties of nanoparticles.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism by which Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable siloxane or silazane linkages. These interactions are crucial in applications such as surface modification and material enhancement.

Comparison with Similar Compounds

Similar Compounds

    Silane, trimethyl-2-propenyl-: Similar in structure but lacks the naphthalene moiety.

    Silane, dimethyldi-2-propenyl-: Contains two propenyl groups instead of one.

Uniqueness

Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl- is unique due to the presence of the naphthalene derivative, which imparts distinct chemical properties and potential applications not found in simpler silane compounds. The naphthalene moiety enhances the compound’s stability and reactivity, making it suitable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

200120-09-8

Molecular Formula

C16H22OSi

Molecular Weight

258.43 g/mol

IUPAC Name

trimethyl-[(2-prop-2-enyl-3,4-dihydronaphthalen-1-yl)oxy]silane

InChI

InChI=1S/C16H22OSi/c1-5-8-14-12-11-13-9-6-7-10-15(13)16(14)17-18(2,3)4/h5-7,9-10H,1,8,11-12H2,2-4H3

InChI Key

ULUWXAJUPLHRMH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(CCC2=CC=CC=C21)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.